molecular formula C22H27ClN2O4 B4931427 N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

Cat. No.: B4931427
M. Wt: 418.9 g/mol
InChI Key: DDWDQVSTPFFROS-UHFFFAOYSA-N
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Description

N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide: is a complex organic compound with a unique structure that includes a chloro-dimethoxyphenyl group, an isoquinoline ring, and a methoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves multiple steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro-Dimethoxyphenyl Group: This step involves the chlorination of a dimethoxybenzene derivative, followed by a Friedel-Crafts alkylation to attach the chloro-dimethoxyphenyl group to the isoquinoline ring.

    Attachment of the Methoxypropanamide Group: This is usually done through an amide coupling reaction, where the isoquinoline derivative reacts with 3-methoxypropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The exact mechanism of action of N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the isoquinoline and methoxypropanamide groups.

    Chloroisoquinoline: Contains the isoquinoline ring and chloro group but lacks the dimethoxyphenyl and methoxypropanamide groups.

    Methoxypropanamide Derivatives: Compounds with similar amide groups but different aromatic or heterocyclic structures.

Uniqueness

N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4/c1-27-9-7-21(26)24-18-5-4-16-6-8-25(14-17(16)12-18)13-15-10-19(23)22(29-3)20(11-15)28-2/h4-5,10-12H,6-9,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWDQVSTPFFROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=CC2=C(CCN(C2)CC3=CC(=C(C(=C3)Cl)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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